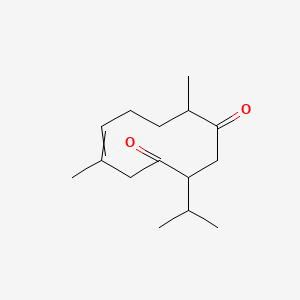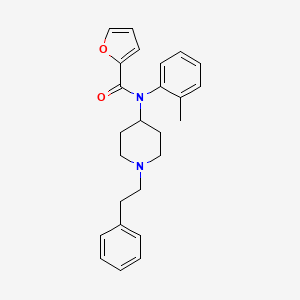
N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ortho-Methyl Furanyl fentanyl is a novel synthetic opioid that bears structural resemblance to fentanyl. It is a potent mu-opioid receptor agonist, similar in potency to fentanyl, and has been detected in toxicology cases. This compound is part of the broader class of fentanyl analogues, which have been developed for various research and forensic applications .
Vorbereitungsmethoden
The synthesis of ortho-Methyl Furanyl fentanyl involves several steps, starting with the preparation of the precursor, ortho-methyl 4-ANPP. This precursor is then reacted with furanyl carboxylic acid under specific conditions to yield the final product. The reaction typically requires the use of reagents such as anhydrous solvents and catalysts to facilitate the process. Industrial production methods may involve optimizing these conditions to increase yield and purity .
Analyse Chemischer Reaktionen
ortho-Methyl Furanyl fentanyl undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the piperidine ring or the furanyl group, leading to the formation of hydroxylated metabolites.
Reduction: Reduction reactions may target the carbonyl group in the furanyl carboxamide moiety.
Substitution: Substitution reactions can occur at the aromatic rings, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
ortho-Methyl Furanyl fentanyl has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogues.
Biology: Studies on its interaction with mu-opioid receptors help in understanding the pharmacodynamics and pharmacokinetics of synthetic opioids.
Medicine: Research on its potency and effects contributes to the development of new analgesics and treatments for opioid addiction.
Industry: It is utilized in forensic toxicology to identify and analyze novel synthetic opioids in biological specimens
Wirkmechanismus
ortho-Methyl Furanyl fentanyl exerts its effects by binding to mu-opioid receptors, which are G-protein-coupled receptors. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP levels. This results in reduced neurotransmitter release and modulation of pain signals. The molecular targets involved include the mu-opioid receptor and associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
ortho-Methyl Furanyl fentanyl is unique among fentanyl analogues due to the presence of the ortho-methyl group on the phenyl ring and the furanyl group. Similar compounds include:
- para-Methyl Furanyl fentanyl
- meta-Methyl Furanyl fentanyl
- Furanylfentanyl
- Methoxyacetylfentanyl These compounds share structural similarities but differ in the position of the substituents and their pharmacological profiles. ortho-Methyl Furanyl fentanyl’s unique structure contributes to its specific binding affinity and potency .
Eigenschaften
CAS-Nummer |
2309383-07-9 |
|---|---|
Molekularformel |
C25H28N2O2 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
N-(2-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide |
InChI |
InChI=1S/C25H28N2O2/c1-20-8-5-6-11-23(20)27(25(28)24-12-7-19-29-24)22-14-17-26(18-15-22)16-13-21-9-3-2-4-10-21/h2-12,19,22H,13-18H2,1H3 |
InChI-Schlüssel |
BFKNHOZXFOQILA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[2-[3-(3-Ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate](/img/structure/B10779516.png)
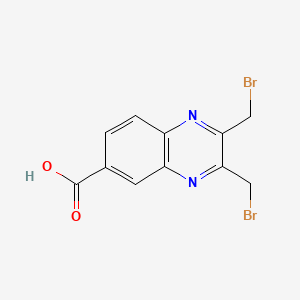
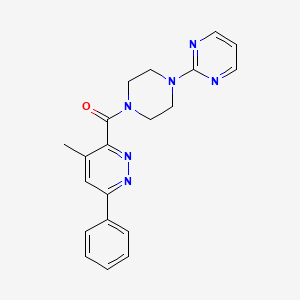
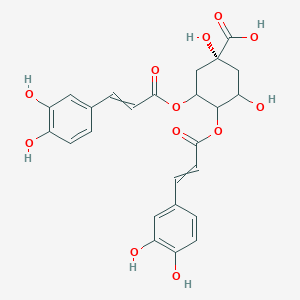
![2-[4-(2-aminobutylamino)pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;dihydrochloride](/img/structure/B10779528.png)
![5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid](/img/structure/B10779539.png)
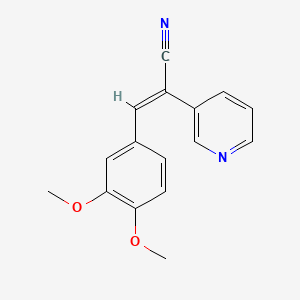
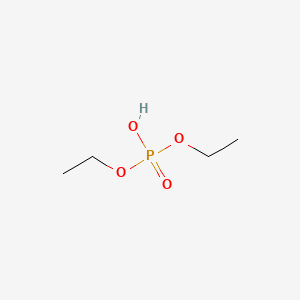
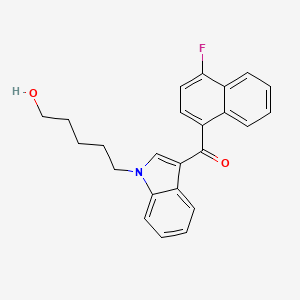
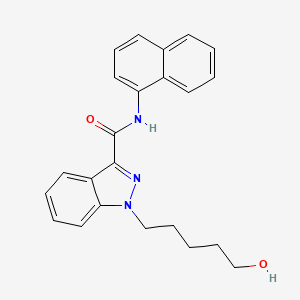

![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-[(4-fluorophenyl)methyl]indazole-3-carboxamide](/img/structure/B10779584.png)
![(3S,5R,6R,8R,9R,10R,12R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B10779588.png)
